Structural Differentiation from Closest In-Class Comparators
The target compound, 1-(1-benzofuran-2-carbonyl)-4-methoxypiperidine, possesses a unique combination of three pharmacophoric features: a benzofuran ring, a carbonyl linker, and a 4-methoxy substituent on the piperidine ring. Its closest commercially available analog, 1-(1-benzofuran-2-ylcarbonyl)piperidine (CAS 77509-75-2), lacks the 4-methoxy group entirely . This seemingly minor modification introduces an additional hydrogen bond acceptor and increases both molecular weight (259.30 vs. 229.27 g/mol) and topological polar surface area, which can alter target selectivity and physicochemical properties. However, no published quantitative data exists to confirm or quantify the functional impact of this structural modification .
| Evidence Dimension | Molecular Structural Features |
|---|---|
| Target Compound Data | Molecular Weight: 259.30 g/mol; H-Bond Acceptors (predicted): 4 |
| Comparator Or Baseline | 1-(1-benzofuran-2-ylcarbonyl)piperidine (CAS 77509-75-2); Molecular Weight: 229.27 g/mol; H-Bond Acceptors (predicted): 3 |
| Quantified Difference | Δ Molecular Weight = +30.03 g/mol; Δ H-Bond Acceptors = +1 |
| Conditions | Structures and molecular formulas compared via CAS registry data; bioactivity not assessed. |
Why This Matters
The presence of the 4-methoxy group is a key differentiator for SAR studies, but the lack of quantitative bioactivity data means its impact on potency or selectivity is unverified, requiring users to conduct their own comparative analyses.
